2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile” is a type of benzimidazole . Benzimidazoles are known to possess various types of biological activities .
Synthesis Analysis
The synthesis of benzimidazole compounds involves condensation . A new series of benzimidazole analogs has been synthesized and evaluated for their in vitro antimicrobial activity and cytotoxicity .Molecular Structure Analysis
The molecular structure of benzimidazole compounds can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
Benzimidazole compounds have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . They have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can be analyzed using IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Scientific Research Applications
Synthetic Organic Chemistry Applications
Researchers have explored various synthetic routes and the reactivity of benzimidazole derivatives, indicating their significance in medicinal chemistry and drug molecule production. For example, the synthetic strategies of imidazo[1,2-a] pyridines, a closely related class of compounds, have been extensively studied due to their vast applications in medicinal chemistry (Roopan, Patil, & Palaniraja, 2016). Additionally, the chemical versatility of imidazo[1,2-a]pyridines was demonstrated through one-pot synthesis techniques, which present a metal-free, efficient method for forming C-N, C-O, and C-S bonds, showcasing the compound's relevance in synthesizing complex molecular architectures (Cao et al., 2014).
Catalysis and Material Science
The compound has also been involved in studies related to catalysis and the development of new materials. The synthesis of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridine architectures suggests its utility in creating novel catalytic systems (Alcarazo et al., 2005). These carbenes offer a platform for modulating steric and electronic properties, essential for asymmetric catalysis applications (Iglesias‐Sigüenza et al., 2016).
Advanced Functional Materials
The structural versatility of benzimidazole derivatives extends to the design of metal-organic frameworks (MOFs) and coordination polymers, which are crucial for various applications in material science. For instance, the synthesis of novel 2D cadmium(II) MOFs using bis(imidazolyl) and zwitterionic dicarboxylate ligands showcases the potential of these compounds in constructing materials with unique properties, such as fluorescence and thermal stability (Li, Guo, Weng, & Lin, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport.
Mode of Action
The compound interacts with its target, tubulin, by inhibiting the polymerization of tubulin into microtubules . This disruption of microtubule assembly can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle formation , a critical process in cell division . This disruption can lead to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .
Result of Action
The ultimate result of the compound’s action is the inhibition of cell division and the induction of cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the disruption of microtubule formation can lead to significant cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-pyridin-4-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-9-11(14(20)10-5-7-17-8-6-10)15-18-12-3-1-2-4-13(12)19-15/h1-8,20H,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMGFDQFNVVCY-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=NC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=NC=C3)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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